1,4-Diphenyl-indene

Catalog No.
S6615362
CAS No.
35520-50-4
M.F
C21H16
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphenyl-indene

CAS Number

35520-50-4

Product Name

1,4-Diphenyl-indene

IUPAC Name

1,4-diphenyl-1H-indene

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H

InChI Key

RYCRQGLOOMIJJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4

1,4-Diphenyl-indene is an organic compound characterized by its unique structure, which consists of an indene core substituted with two phenyl groups at the 1 and 4 positions. Its molecular formula is C19_{19}H16_{16}, and it features a bicyclic structure that includes a five-membered ring fused to a six-membered ring. This compound is notable for its potential applications in organic synthesis and materials science due to its distinct electronic properties and reactivity.

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Electrophilic Substitution: The phenyl rings and the indene ring are susceptible to electrophilic substitution, allowing for reactions with halogens, nitrating agents, and sulfonating agents.

Major Products Formed

  • From Oxidation: Quinones and oxidized derivatives.
  • From Reduction: Dihydro and tetrahydro derivatives.
  • From Substitution: Halogenated, nitrated, or sulfonated derivatives.

Research indicates that 1,4-diphenyl-indene exhibits potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. Studies are ongoing to explore its pharmacological activities and possible therapeutic applications. The compound's mechanism of action may involve interactions with specific molecular targets in biological systems, such as enzymes or receptors .

Several methods have been developed for synthesizing 1,4-diphenyl-indene:

  • Cyclization of 1,4-Diphenyl-1,3-butadiene: This method uses a Lewis acid catalyst to facilitate the cyclization under mild conditions.
  • Palladium-Catalyzed Cross-Coupling Reaction: Involves the reaction of 1-bromo-4-phenylbenzene with phenylacetylene, requiring a palladium catalyst and a base such as potassium carbonate to promote coupling and subsequent cyclization.

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors with optimized catalysts and reaction conditions to maximize yield while minimizing by-products.

1,4-Diphenyl-indene has various applications across different fields:

  • Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic properties.
  • Materials Science: Used in developing organic semiconductors and electronic materials due to its unique structural properties.

Similar Compounds

  • 1,2-Diphenyl-indene: Features phenyl groups at the 1 and 2 positions.
  • 1,3-Diphenyl-indene: Contains phenyl groups at the 1 and 3 positions.
  • 1,4-Diphenyl-naphthalene: Shares a similar aromatic structure but has a naphthalene core.

Uniqueness

The uniqueness of 1,4-diphenyl-indene lies in the specific positioning of its phenyl groups. This arrangement influences its chemical reactivity and physical properties through distinct electronic and steric effects. Such characteristics make it particularly valuable in organic synthesis and materials science compared to its analogs .

XLogP3

5.8

Exact Mass

268.125200510 g/mol

Monoisotopic Mass

268.125200510 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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